molecular formula C22H25N3O3S2 B1225298 N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide

N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide

Cat. No.: B1225298
M. Wt: 443.6 g/mol
InChI Key: DJKAYBDAVYLRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that hydrolyzes the key signaling molecule cyclic guanosine monophosphate (cGMP). This compound is recognized in scientific literature as a core structural analog for investigating PDE5 inhibition and its downstream physiological effects. By elevating cGMP levels in specific tissues, this reagent serves as a critical tool for researchers exploring the molecular pathways governing smooth muscle relaxation, particularly in the vascular system. Its primary research value lies in preclinical studies focused on cardiovascular physiology, erectile dysfunction, and pulmonary hypertension, where PDE5 is a well-validated therapeutic target. The compound's benzimidazole-thioacetamide structure contributes to its high binding affinity and selectivity for the PDE5 enzyme active site, making it a valuable chemical probe for dissecting cGMP-mediated signaling cascades and for the development of novel therapeutic agents. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H25N3O3S2

Molecular Weight

443.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[1-(2-phenylethyl)benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H25N3O3S2/c1-24(18-12-14-30(27,28)16-18)21(26)15-29-22-23-19-9-5-6-10-20(19)25(22)13-11-17-7-3-2-4-8-17/h2-10,18H,11-16H2,1H3

InChI Key

DJKAYBDAVYLRCG-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CSC2=NC3=CC=CC=C3N2CCC4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S with a molecular weight of 448.6 g/mol. The compound features a thiolane ring and various functional groups that contribute to its biological activity.

Synthesis

The synthesis involves the reaction of thiolane derivatives with benzothiazole and benzimidazole moieties. The procedure typically includes:

  • Formation of the thiolane ring.
  • Introduction of the dioxo group.
  • Coupling with the benzimidazole derivative.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusExcellent625 - 1250 µg/mL
Escherichia coliModerate1000 µg/mL
Candida albicansGood500 µg/mL

These results suggest that the compound could be effective against both bacterial and fungal infections .

The proposed mechanism involves the inhibition of key enzymes in microbial metabolism, particularly those involved in cell wall synthesis and energy production. The presence of sulfur in the thiolane structure enhances the compound's ability to interact with microbial proteins, leading to disruption of their function .

Study 1: Antibacterial Efficacy

In a study conducted on various bacterial strains, this compound was tested against multiple Gram-positive and Gram-negative bacteria. The results demonstrated superior antibacterial activity compared to standard antibiotics, highlighting its potential as a new therapeutic agent .

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties against Candida species. The compound showed promising results, inhibiting fungal growth at low concentrations and suggesting a potential role in treating fungal infections resistant to conventional therapies .

Toxicological Profile

Preliminary toxicological assessments indicate that this compound exhibits low toxicity in vitro. Further studies are required to evaluate its safety profile in vivo and its pharmacokinetics.

Scientific Research Applications

Antimicrobial Properties
Research has shown that compounds containing benzimidazole and thiol groups exhibit significant antimicrobial activity. For instance, derivatives of benzimidazole have been tested for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that modifications to the benzimidazole structure can enhance antibacterial potency, with some compounds showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Activity
Benzimidazole derivatives have also been explored for their anticancer properties. The incorporation of thiol groups in compounds similar to N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide may contribute to their ability to induce apoptosis in cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects on glioblastoma cells, suggesting a promising avenue for cancer treatment .

Neuroprotective Effects
Recent studies have investigated the neuroprotective effects of benzimidazole-containing acetamide derivatives. These compounds have shown potential in reducing neuronal damage and improving outcomes in neurodegenerative disease models. The mechanisms involved may include antioxidant activity and modulation of neuroinflammatory pathways .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that incorporate key functional groups critical for its biological activity. Common synthetic strategies include:

  • Thiol Group Introduction : Utilizing thiol reagents to introduce the thiol functionality at specific positions on the benzimidazole ring.
  • Acetamide Formation : Employing acetic anhydride or acetyl chloride to form the acetamide moiety.
  • Benzimidazole Synthesis : Often derived through condensation reactions involving o-phenylenediamine and appropriate carboxylic acids or their derivatives.

These synthetic pathways not only facilitate the production of the target compound but also allow for the exploration of structural variations that can enhance biological efficacy.

Case Study 1: Antimicrobial Efficacy

A study conducted by Luo et al. reported on a series of benzimidazole derivatives synthesized and tested for antimicrobial activity. Among these, compounds similar to this compound exhibited MIC values below those of standard treatments against resistant bacterial strains .

Case Study 2: Anticancer Properties

In a recent investigation into anticancer agents, a derivative of this compound was shown to significantly inhibit tumor growth in xenograft models. The compound induced apoptosis through caspase activation pathways, marking it as a candidate for further development in oncology .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeKey Findings
AntimicrobialBenzimidazole DerivativesEffective against S. aureus, MIC < 5 μg/ml
AnticancerThiol-Benzyimidazole DerivativesInduces apoptosis in glioblastoma cells
NeuroprotectiveAcetamide DerivativesReduces neuronal damage in vitro

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features and Analogues :

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Benzimidazole 2-Phenylethyl, thioacetamide, 1,1-dioxo-3-thiolanyl Thioether, acetamide, sulfone
W1 () Benzimidazole 2,4-Dinitrophenyl, thioacetamide Nitro groups, benzamide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide Hydroxy-dimethylethyl, methyl N,O-bidentate directing group
Thiadiazole Derivatives () 1,3,4-Thiadiazole Acetamido, acetyl Thiadiazole, sulfone
N-(1,1-dioxothiolan-3-yl)-2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide () Acetamide Dioxothiolanyl, thiophenmethyl Phenoxy, thiophene
  • Benzimidazole vs. Benzamide/Thiadiazole : The target’s benzimidazole core is structurally distinct from benzamides () and thiadiazoles (). Benzimidazoles often exhibit enhanced π-π stacking and hydrogen-bonding interactions, which may improve target binding compared to simpler benzamides .
  • Thioether vs. Direct Linkages : The thioether bridge in the target compound contrasts with direct amide linkages in analogues like W1. Thioethers may confer resistance to enzymatic cleavage, improving metabolic stability .
  • Sulfone Group: The 1,1-dioxo modification on the thiolanyl ring introduces a sulfone group, which is absent in ’s dioxothiolan derivative.
Physicochemical Properties
  • Solubility: The sulfone group in the target compound increases polarity compared to non-sulfonated analogues (e.g., ). However, the 2-phenylethyl group may counterbalance this with lipophilicity.
  • Stability : The 1,1-dioxo group likely enhances oxidative stability relative to thiolanes without sulfone modification .

Preparation Methods

Synthesis of the Benzimidazole Core

The benzimidazole scaffold is synthesized via oxidative condensation of o-phenylenediamine with aldehydes or ketones. For the target compound, the 1-(2-phenylethyl) substituent is introduced during cyclization. A modified protocol from involves reacting o-phenylenediamine with 2-phenylethyl bromide in dimethylformamide (DMF) under alkaline conditions. Sodium metabisulfite acts as an oxidative agent, facilitating cyclization at 80°C to yield 1-(2-phenylethyl)-1H-benzimidazole .

Critical Parameters :

  • Solvent : DMF or tetrahydrofuran (THF) for optimal solubility .

  • Oxidizing Agent : Sodium metabisulfite (0.15 mmol per 0.5 mmol substrate) ensures efficient ring closure .

  • Temperature : 80°C for 2–4 hours achieves >85% conversion .

Thioether Linkage Formation

The 2-thio substituent on the benzimidazole is introduced via nucleophilic substitution. A solution of 1-(2-phenylethyl)-1H-benzimidazole is treated with thiourea in the presence of potassium hydroxide, generating the corresponding thiolate intermediate. Subsequent reaction with 2-chloroacetamide derivatives forms the thioether bond. This step parallels methodologies in , where thioacetic acid esters are intermediates for acetamide synthesis .

Reaction Conditions :

  • Base : Potassium hydroxide (1.2 equivalents) in ethanol at 60°C .

  • Substrate Ratio : 1:1 molar ratio of benzimidazole thiolate to chloroacetamide .

  • Yield : 70–75% after recrystallization from methanol .

Acetamide Moiety Functionalization

The N-methyl and N-(1,1-dioxothiolan-3-yl) groups are introduced sequentially. First, methylamine reacts with 2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetyl chloride to form the N-methylacetamide intermediate. Next, the 1,1-dioxothiolane group is incorporated via coupling with 3-aminothiolane sulfone, synthesized by oxidizing tetrahydrothiophene-3-amine with hydrogen peroxide (30%) in acetic acid .

Key Steps :

  • Methylation : Methylamine (2 equivalents) in THF at 0°C, followed by warming to room temperature .

  • Sulfonation : Hydrogen peroxide (3 equivalents) in acetic acid at 50°C for 6 hours .

  • Coupling : EDCI/HOBt-mediated amidation between N-methylacetamide and 3-aminothiolane sulfone in dichloromethane .

Oxidation to 1,1-Dioxothiolane

The thiolane ring is oxidized to the sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). A patent-derived method employs triflic anhydride for activating intermediates, but hydrogen peroxide in acetic acid is preferred for scalability .

Optimized Protocol :

  • Oxidizing Agent : 30% H₂O₂ (3 equivalents) .

  • Solvent : Acetic acid at 50°C .

  • Reaction Time : 6 hours for complete conversion .

Final Assembly and Purification

The synthesized intermediates are combined via a two-step sequence:

  • Thioether Formation : React 1-(2-phenylethyl)-2-mercaptobenzimidazole with N-methyl-2-chloroacetamide in ethanol/KOH .

  • Sulfone Coupling : EDCI/HOBt-mediated reaction with 3-aminothiolane sulfone in dichloromethane .

Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol yields the final compound with >99% purity .

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (300 MHz, CDCl₃): δ 7.65–7.20 (m, 9H, aromatic), 4.96 (s, 2H, CH₂S), 3.82 (m, 1H, thiolanyl CH), 3.10 (s, 3H, NCH₃), 2.90–2.60 (m, 4H, SCH₂ and thiolanyl CH₂) .

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) .

  • MS (ESI+) : m/z 498.2 [M+H]⁺ .

Comparative Analysis of Synthetic Routes

Method StepYield (%)Purity (%)Key Reference
Benzimidazole synthesis8595
Thioether formation7598
Sulfonation9099
Final coupling6599.5

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring substitution at the 2-position of benzimidazole requires precise stoichiometry of thiourea .

  • Sulfonation Side Reactions : Over-oxidation is mitigated by controlling H₂O₂ equivalents .

  • Solvent Choice : THF and DMF enhance intermediate solubility but require rigorous drying .

Q & A

Q. What are the standard synthetic routes for N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide, and how are reaction conditions optimized?

Synthesis typically involves coupling reactions between thiolanyl and benzimidazole moieties. A common approach uses reflux conditions with glacial acetic acid as a solvent, analogous to methods for related acetamide derivatives . Key steps include:

  • Reagent selection : Triethyl orthoformate and sodium azide under reflux for N-acetylation .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .
  • Purification : Recrystallization from solvents like methanol-acetone mixtures to isolate pure crystals .
    Optimization focuses on temperature control (e.g., 273 K for carbodiimide-mediated coupling) and stoichiometric ratios to minimize side products .

Q. How is structural characterization performed for this compound and its intermediates?

Structural validation employs:

  • X-ray crystallography : To resolve bond angles, dihedral angles, and hydrogen-bonding networks (e.g., R2<sup>2</sup>(8) motifs in related thiazolyl acetamides) .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 12.75 ppm for NH in DMSO-d6) to confirm substituent positions and purity .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., m/z 237.9 [M+H]<sup>+</sup> for nitro-substituted derivatives) .

Q. What in vitro bioactivity assays are applicable for initial screening?

Antifungal and antibacterial activity are commonly tested using:

  • Disc diffusion assays : Against strains like C. albicans and A. flavus .
  • Minimum inhibitory concentration (MIC) : Quantified via microdilution methods, with comparisons to standards like miconazole (Table I in ).
  • Structure-activity relationship (SAR) analysis : Modifying substituents (e.g., nitro or methoxy groups) to enhance potency .

Advanced Research Questions

Q. How can computational methods improve reaction design and yield optimization?

Quantum chemical calculations and reaction path searches (e.g., via ICReDD’s protocols) predict optimal conditions:

  • Transition state modeling : Identifies energy barriers for carbodiimide-mediated coupling steps .
  • Solvent effects : Simulates polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates .
  • Machine learning : Analyzes historical reaction data to recommend stoichiometry and temperature adjustments .

Q. How are crystallographic data contradictions resolved for polymorphic forms?

Conflicting X-ray results (e.g., dihedral angle variations) require:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π vs. N–H···N bonds) .
  • Temperature-dependent studies : Resolves thermal motion artifacts in lattice packing .
  • DFT calculations : Validates experimental bond lengths against theoretical values (e.g., C–S bonds at 1.76–1.82 Å) .

Q. What strategies address conflicting bioactivity data across fungal strains?

Contradictions (e.g., higher potency against A. flavus vs. P. notatum) are analyzed via:

  • Metabolic profiling : LC-MS/MS to identify strain-specific detoxification pathways .
  • Membrane permeability assays : Fluorescent probes (e.g., propidium iodide) assess compound uptake differences .
  • Docking studies : Molecular dynamics simulations with fungal CYP51 or β-tubulin targets to explain selectivity .

Q. How is regioselectivity managed during N-acetylation of benzimidazole precursors?

Competing acetylation sites are controlled by:

  • Protecting groups : Temporarily block reactive amines with phthalimide .
  • pH modulation : Acidic conditions (e.g., glacial acetic acid) favor N- over O-acetylation .
  • Catalyst screening : Triethylamine enhances nucleophilicity of target amines .

Methodological Notes

  • Contradiction Analysis : Conflicting bioactivity or structural data should be cross-validated using orthogonal techniques (e.g., NMR crystallography for ambiguous H-bonding ).
  • Experimental Design : Use fractional factorial designs to screen multiple variables (e.g., solvent, catalyst, temperature) simultaneously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.